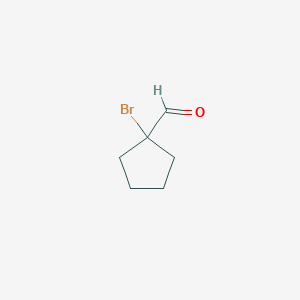

1-Bromocyclopentane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Utility in Organic Chemistry 1-Bromocyclopentane-1-carbaldehyde and related brominated aldehydes serve as critical intermediates in synthetic organic chemistry. Their reactivity under palladium-catalyzed conditions has been extensively explored for constructing compounds with potential biological, medicinal, and material applications. The versatility of these compounds stems from their ability to undergo various cross-coupling reactions, enabling the synthesis of complex molecular architectures (Ghosh & Ray, 2017).

Building Blocks for Bicyclic β-Lactams Brominated aldehydes have also been utilized in innovative synthetic routes to create bicyclic β-lactams, showcasing their role in generating novel compounds with nonconventional structures. This application highlights their importance in the development of new synthetic methodologies that can lead to the discovery of new therapeutic agents (Alcaide, Almendros, & Rodríguez-Acebes, 2005).

Advancements in Quinoline Synthesis The chemistry of related analogs, such as 2-chloroquinoline-3-carbaldehyde, demonstrates the broader applicability of brominated aldehydes in heterocyclic chemistry. Their synthetic applications have been pivotal in the synthesis of quinoline derivatives, contributing to the field of medicinal chemistry and drug discovery (Hamama et al., 2018).

Contribution to Material Science Brominated aldehydes have found applications in material science, particularly in the functionalization of carbon nanotubes. The introduction of bromo functional groups onto multi-walled carbon nanotubes (MWCNTs) demonstrates the utility of these compounds in creating advanced materials with potential applications in electronics and nanotechnology (Xu, Zhu, Han, & Bo, 2007).

Innovations in Catalysis and Polymerization The involvement of brominated aldehydes in atom transfer radical polymerization (ATRP) highlights their role in polymer science. This area of research has significant implications for the development of new polymeric materials with tailored properties for various industrial applications (Haddleton et al., 1997).

Safety and Hazards

Bromocyclopentane, a related compound, is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Direct contact with skin, eyes, or clothing should be avoided, and inhalation of vapors should be prevented . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Propiedades

IUPAC Name |

1-bromocyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFAARGBKHLQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2644368.png)

![ethyl 5-amino-1-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2644369.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)

![(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2644373.png)

![8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2644375.png)

![2-{[4-Methyl-3-(piperidine-1-sulfonyl)phenyl]amino}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2644377.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2644379.png)

![5-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2644381.png)